molecular formula C18H21N3O6S2 B11019175 N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B11019175
M. Wt: 439.5 g/mol
InChI Key: JLGKCUDUHLCPBD-UHFFFAOYSA-N
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Description

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a cyclohexylamino group, a sulfonyl group, and a nitro group attached to a benzene ring

Properties

Molecular Formula

C18H21N3O6S2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H21N3O6S2/c22-21(23)16-7-4-8-18(13-16)29(26,27)20-15-9-11-17(12-10-15)28(24,25)19-14-5-2-1-3-6-14/h4,7-14,19-20H,1-3,5-6H2

InChI Key

JLGKCUDUHLCPBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonation: The sulfonyl group is introduced via sulfonation using chlorosulfonic acid.

    Amination: The cyclohexylamino group is added through an amination reaction using cyclohexylamine.

Each of these steps requires specific reaction conditions, such as controlled temperature, pressure, and pH, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Solvents: Acetone, ethanol, water

Major Products

The major products formed from these reactions include amino derivatives, sulfonic acids, and various substituted benzenesulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH and cell proliferation. By inhibiting CA IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell growth and increased apoptosis .

Comparison with Similar Compounds

N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

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